REACTION_CXSMILES
|
[H-].[Na+].O1CCC[CH2:4]1.C[C:9](P(OC)(O)=O)([C:11]([O-:13])=[O:12])[CH3:10].[CH3:19][O:20][C:21]1[CH:22]=[C:23]([CH:29]2C[CH2:33][CH2:32][CH2:31][C:30]2=O)[CH:24]=[C:25]([O:27][CH3:28])[CH:26]=1>O.C(O)(=O)C>[CH3:28][O:27][C:25]1[CH:24]=[C:23]([CH:29]2[CH2:30][CH2:31][CH2:32][CH2:33][C:10]2=[CH:9][C:11]([O:13][CH3:4])=[O:12])[CH:22]=[C:21]([O:20][CH3:19])[CH:26]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.081 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
trimethylphosphonoacetate
|
Quantity
|
0.089 mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C(=O)[O-])P(=O)(O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.074 mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)OC)C1C(CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a suspension of 3.9 g
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
ADDITION
|
Details
|
, was added
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 22 g
|
Type
|
CUSTOM
|
Details
|
of crude product which was crystallized from isopropyl ether
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=C(C1)OC)C1C(CCCC1)=CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |